molecular formula C16H20O3 B14377893 5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione CAS No. 88176-46-9

5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14377893
CAS No.: 88176-46-9
M. Wt: 260.33 g/mol
InChI Key: DUEORBFMENXRAQ-UHFFFAOYSA-N
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Description

5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring substituted with a 6-methoxy-2,3,4-trimethylphenyl group and two keto groups at positions 1 and 3. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: The 6-methoxy-2,3,4-trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

    Oxidation to Form Keto Groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The methoxy group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or substituted phenyl derivatives.

Scientific Research Applications

5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. The presence of the methoxy and keto groups allows for specific binding interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: Lacks the phenyl and methoxy groups, resulting in different chemical properties.

    5-Phenylcyclohexane-1,3-dione: Similar structure but without the methoxy group, leading to variations in reactivity and biological activity.

    5-(2,3,4-Trimethylphenyl)cyclohexane-1,3-dione: Similar structure but without the methoxy group, affecting its chemical behavior.

Uniqueness

The presence of the 6-methoxy-2,3,4-trimethylphenyl group in 5-(6-Methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions and applications in various fields.

Properties

CAS No.

88176-46-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

5-(6-methoxy-2,3,4-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C16H20O3/c1-9-5-15(19-4)16(11(3)10(9)2)12-6-13(17)8-14(18)7-12/h5,12H,6-8H2,1-4H3

InChI Key

DUEORBFMENXRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C2CC(=O)CC(=O)C2)OC

Origin of Product

United States

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